![molecular formula C15H15FN2O3S B2866980 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide CAS No. 313529-26-9](/img/structure/B2866980.png)
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide
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Overview
Description
“4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide” is a chemical compound. Based on its nomenclature, it likely contains a benzamide group, which is a carboxamide derived from benzoic acid, a fluorophenyl group, which is a phenyl group substituted with a fluorine atom, and a dimethylsulfamoyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as nucleophilic substitution or coupling reactions . The exact method would depend on the starting materials and the specific arrangement of the functional groups in the target molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. Benzamides, for example, can undergo various reactions, such as hydrolysis, reduction, and reactions with Grignard reagents . Fluorophenyl groups can participate in various cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like 4-fluorobenzoic acid are colorless solids with a specific melting point and boiling point .Scientific Research Applications
Antimicrobial Activity
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide and its derivatives have been studied for their antimicrobial properties. Ghorab et al. (2017) synthesized a series of compounds related to this chemical and evaluated their antibacterial and antifungal activities. They found that some compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).
Antitumor Activity
Research by Saito et al. (1999) explored the use of synthetic benzamide derivatives, including compounds structurally related to 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide, as histone deacetylase inhibitors. They found that these compounds exhibited significant antitumor efficacy in various human tumor cell lines and in vivo models (Saito et al., 1999).
Applications in Material Science
Research by Hsiao, Yang, & Chen (2000) on compounds structurally related to 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide demonstrated applications in material science. They synthesized polyamides with flexible main-chain ether linkages and found these materials to be noncrystalline, readily soluble, and thermally stable (Hsiao, Yang, & Chen, 2000).
Fluorescent Dyes
Hirano et al. (2012) explored the use of 4-(dimethylamino)phenyl derivatives as fluorescent dyes. They studied the effects of acyl substitution on fluorescent properties and found that these compounds exhibit sensitive variation in fluorescence intensity depending on the solvent used (Hirano et al., 2012).
Neurological Research
Kepe et al. (2006) utilized a derivative of 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide for imaging serotonin 1A receptors in the brains of Alzheimer's disease patients using positron emission tomography. This research provides insights into the role of serotonin receptors in neurodegenerative diseases (Kepe et al., 2006).
Electronic Applications
Sun et al. (2016) developed electroactive polyamides containing bis(diphenylamino)-fluorene units, based on compounds similar to 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide. These materials exhibited dual-switching electrochromic and electrofluorescent properties, suggesting potential use in electronic devices (Sun et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-18(2)22(20,21)14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWIQPCFUILADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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